tert-Butyloxycarbonylcholecystokinin-8

Description

Properties

CAS No. |

27220-86-6 |

|---|---|

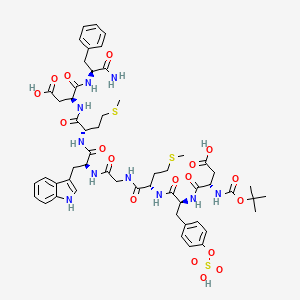

Molecular Formula |

C54H70N10O18S3 |

Molecular Weight |

1243.4 g/mol |

IUPAC Name |

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C54H70N10O18S3/c1-54(2,3)81-53(77)64-42(27-45(68)69)52(76)62-39(24-31-15-17-33(18-16-31)82-85(78,79)80)49(73)59-36(19-21-83-4)47(71)57-29-43(65)58-40(25-32-28-56-35-14-10-9-13-34(32)35)50(74)60-37(20-22-84-5)48(72)63-41(26-44(66)67)51(75)61-38(46(55)70)23-30-11-7-6-8-12-30/h6-18,28,36-42,56H,19-27,29H2,1-5H3,(H2,55,70)(H,57,71)(H,58,65)(H,59,73)(H,60,74)(H,61,75)(H,62,76)(H,63,72)(H,64,77)(H,66,67)(H,68,69)(H,78,79,80)/t36-,37-,38-,39-,40-,41-,42-/m0/s1 |

InChI Key |

VYZPDDMAEHQPQW-FVMQRRFMSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N |

Origin of Product |

United States |

Synthesis and Chemical Modifications of Tert Butyloxycarbonylcholecystokinin 8 Analogues

Solid-Phase Peptide Synthesis Methodologies for Boc-CCK-8

Boc/Benzyl Protection Strategies for Peptide Elongation

The tert-Butyloxycarbonyl (Boc)/Benzyl (Bzl) protection strategy represents a classical and robust approach to SPPS. seplite.com In this methodology, the α-amino group of the growing peptide chain is temporarily protected by the acid-labile Boc group. This group is typically removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA). seplite.comchempep.com Concurrently, semi-permanent protection of reactive amino acid side chains is achieved using benzyl-based protecting groups, which are stable to the conditions used for Boc removal but can be cleaved with a strong acid, such as hydrofluoric acid (HF), in the final deprotection step. seplite.comchempep.com

The synthesis of a CCK-8 analogue using this strategy involves the stepwise addition of Boc-protected amino acids to a resin-bound peptide chain. nih.gov The choice of coupling reagents is critical to ensure efficient amide bond formation and to minimize racemization. A common and effective combination is dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). peptide.combachem.com The HOBt additive acts to suppress racemization and improve coupling efficiency. peptide.combachem.com

Key Features of the Boc/Bzl Strategy:

| Feature | Description |

|---|---|

| Temporary Nα-Protection | tert-Butyloxycarbonyl (Boc) group, removed with TFA. chempep.com |

| Permanent Side-Chain Protection | Benzyl (Bzl)-based groups, removed with strong acid (e.g., HF). chempep.com |

| Final Cleavage | Typically requires strong acids like HF. chempep.com |

Fmoc/tBu Protection Strategies in CCK Peptide Synthesis

An alternative and widely adopted approach is the 9-Fluorenylmethyloxycarbonyl (Fmoc)/tert-Butyl (tBu) strategy. lifetein.comcsic.es This method is considered orthogonal, as the deprotection chemistries for the temporary and permanent protecting groups are distinct. csic.es The Fmoc group, which protects the α-amino group, is labile to a secondary amine base, most commonly piperidine (B6355638) in dimethylformamide (DMF). lifetein.com The side-chain protecting groups are typically t-butyl-based and are removed in the final step by treatment with TFA. csic.es

The Fmoc/tBu strategy offers the advantage of using milder conditions for the repetitive Nα-deprotection, thus avoiding the repeated exposure of the peptide to strong acid that is characteristic of the Boc/Bzl strategy. nih.gov This can be particularly beneficial for the synthesis of complex or acid-sensitive peptides. The synthesis of a DTPAGlu-conjugated CCK-8 analogue has been successfully performed using an Fmoc strategy. researchgate.net

Comparison of Boc/Bzl and Fmoc/tBu Strategies:

| Aspect | Boc/Bzl Strategy | Fmoc/tBu Strategy |

|---|---|---|

| Nα-Deprotection | Moderate acid (TFA) chempep.com | Base (Piperidine) lifetein.com |

| Side-Chain Protection | Acid-labile (Benzyl-based) chempep.com | Acid-labile (tBu-based) csic.es |

| Final Cleavage | Strong acid (HF) chempep.com | Moderate acid (TFA) csic.es |

| Orthogonality | Quasi-orthogonal ub.edu | Fully orthogonal csic.es |

Selection and Loading of Solid Support Resins

For Boc-SPPS, the Merrifield resin , a chloromethylated polystyrene-divinylbenzene copolymer, is a classic choice. chempep.comlibretexts.org The first Boc-protected amino acid is typically attached to the resin via its cesium salt in a nucleophilic substitution reaction, often heated in DMF. sigmaaldrich.compeptide.com Another common method is the potassium fluoride (B91410) method. peptide.com

PAM (Phenylacetamidomethyl) resin was developed to offer greater stability to the repetitive TFA treatments used in Boc synthesis, reducing the premature loss of the peptide from the resin. chempep.comlibretexts.org The loading of the first amino acid onto a PAM resin is often achieved by coupling a preformed Boc-amino acid-PAM handle to an aminomethyl resin to avoid racemization. chempep.com

In the context of Fmoc-SPPS for preparing CCK analogues, Wang resin is frequently employed. libretexts.orgappliedpolytech.com Wang resin is a p-alkoxybenzyl alcohol resin that allows for the cleavage of the final peptide from the support under mild acidic conditions, typically with TFA, to yield a C-terminal carboxylic acid. appliedpolytech.compeptide.com The loading of the first Fmoc-amino acid onto Wang resin can be challenging, and thus pre-loaded resins are often preferred. appliedpolytech.com For the synthesis of peptide amides, as is common for CCK-8, a Rink Amide resin is a suitable choice within the Fmoc strategy. rsc.org

Common Resins for Peptide Synthesis:

| Resin | Typical Strategy | C-Terminal Functionality | Loading Method Example |

|---|---|---|---|

| Merrifield | Boc/Bzl | Acid | Cesium salt method sigmaaldrich.compeptide.com |

| PAM | Boc/Bzl | Acid | Preformed handle coupling chempep.com |

| Wang | Fmoc/tBu | Acid | Symmetric anhydride (B1165640) or pre-loaded appliedpolytech.comrsc.org |

| Rink Amide | Fmoc/tBu | Amide | Pre-loaded or standard coupling to the linker rsc.org |

Optimized Amino Acid Coupling and Deprotection Protocols

Efficiency at each step of peptide elongation is paramount to achieving a high-purity final product. Coupling protocols are optimized to ensure complete and rapid amide bond formation while minimizing side reactions. For Boc-SPPS, a standard and effective coupling method involves the use of DCC as the activating agent with HOBt as an additive to suppress racemization. peptide.combachem.com

A significant advancement in Boc-SPPS has been the development of in situ neutralization protocols . nih.govspringernature.comnih.gov In a traditional Boc-SPPS cycle, the TFA salt formed after Boc deprotection is neutralized in a separate step before the next coupling reaction. In situ neutralization combines the neutralization and coupling steps. This is achieved by adding the Boc-amino acid, a coupling reagent like HBTU or BOP, and a tertiary base such as diisopropylethylamine (DIEA) simultaneously to the deprotected peptide-resin. researchgate.netnih.govnih.gov This approach has been shown to improve the efficiency of chain assembly, particularly for "difficult" sequences that are prone to aggregation. researchgate.netnih.gov These protocols often use high concentrations of the activated Boc-amino acid-OBt esters for rapid coupling and can significantly reduce cycle times. nih.gov

Deprotection in Boc-SPPS is typically carried out using 50% TFA in dichloromethane (B109758) (DCM) for about 15-25 minutes. chempep.com For Fmoc-SPPS, deprotection is achieved with a solution of 20-40% piperidine in DMF. lifetein.comrsc.org

Derivatization and Functionalization Strategies for Boc-CCK-8

Following solid-phase synthesis, Boc-CCK-8 can be further modified to introduce specific functionalities, such as chelating agents for the development of radiotracers.

N-Terminal Conjugation with Chelating Agents (e.g., DTPAGlu) for Radiotracer Development

For the development of CCK receptor-targeting radiopharmaceuticals, a chelating agent is often conjugated to the N-terminus of the peptide. This allows for the stable coordination of a radionuclide, such as Indium-111 (¹¹¹In) or Technetium-99m (⁹⁹mTc). snmjournals.orgnih.gov

A successful strategy involves the on-resin conjugation of a derivative of diethylenetriaminepentaacetic acid (DTPA), such as DTPAGlu. researchgate.netsnmjournals.org In this approach, the CCK-8 peptide is first synthesized on the solid support, typically using an Fmoc/tBu strategy. researchgate.net A glycine (B1666218) linker is often introduced at the N-terminus to provide spatial separation between the chelator and the bioactive peptide sequence, which can help maintain receptor affinity. snmjournals.org Following the assembly of the G-CCK8 sequence, the fully protected DTPAGlu pentaester is coupled to the N-terminal glycine. researchgate.net The final conjugate is then cleaved from the resin and deprotected. This solid-phase approach offers advantages over solution-phase conjugation, including higher yields and purity of the final product. snmjournals.org The resulting DTPAGlu-G-CCK8 conjugate can then be radiolabeled with a suitable metallic radionuclide for imaging or therapeutic applications. snmjournals.orgsnmjournals.org

Table of Chemical Compounds Mentioned:

| Compound Name | Abbreviation |

|---|---|

| tert-Butyloxycarbonylcholecystokinin-8 | Boc-CCK-8 |

| tert-Butyloxycarbonyl | Boc |

| Benzyl | Bzl |

| Trifluoroacetic acid | TFA |

| Hydrofluoric acid | HF |

| Dicyclohexylcarbodiimide | DCC |

| 1-Hydroxybenzotriazole | HOBt |

| 9-Fluorenylmethyloxycarbonyl | Fmoc |

| tert-Butyl | tBu |

| Piperidine | |

| Dimethylformamide | DMF |

| Diethylenetriaminepentaacetic acid-glutamic acid | DTPAGlu |

| Indium-111 | ¹¹¹In |

| Technetium-99m | ⁹⁹mTc |

| Dichloromethane | DCM |

| Diisopropylethylamine | DIEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU |

| Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate | BOP |

| Phenylacetamidomethyl | PAM |

Introduction of Radioisotopes via Oxidative Iodination for Molecular Probes

The radiolabeling of cholecystokinin-8 (CCK-8) for use as a molecular probe presents a unique set of challenges. Direct oxidative iodination, a common and efficient method for labeling peptides, is not feasible for native CCK-8. This is because the peptide's tyrosine residue is already sulfated, a modification crucial for its biological activity, leaving no site for iodination. Furthermore, the presence of oxidation-sensitive methionine residues in the sequence can lead to a loss of biological activity upon exposure to oxidative conditions. nih.gov

To overcome these limitations, researchers have developed modified analogues of CCK-8 that are suitable for oxidative radioiodination. One successful strategy involves the synthesis of a derivative where an additional, unsubstituted tyrosine residue is added, and the oxidation-prone methionines are replaced. An example is Boc-Tyr-[(Thr28, Nle31)CCK-25-33] , which was specifically designed to be a substrate for oxidative iodination. nih.gov This analogue was successfully iodinated using a solid-phase oxidant, yielding a high-specific-activity probe, Boc-125I-Tyr-[(Thr28, Nle31)CCK-25-33] , that retained full biological activity and receptor binding affinity identical to native CCK-8. nih.gov

An alternative and widely used approach circumvents direct oxidation of the peptide by employing bifunctional chelating agents. In this method, a chelator molecule, such as 1,4,7,10-tetraazacyclododecane-N,N′,N′′,N′′′-tetraacetic acid (DOTA), is covalently attached to the N-terminus of the CCK-8 analogue. acs.org This DOTA-peptide conjugate can then be radiolabeled with metallic radioisotopes, such as Indium-111 (¹¹¹In), in a manner that does not affect the peptide's integrity. acs.orgnih.gov This technique has been effectively used to prepare probes like ¹¹¹In-DOTA-sCCK8 , which are valuable for imaging tumors that express CCK receptors. acs.org

| Probe Name | Labeling Method | Key Modifications | Reference |

| Boc-125I-Tyr-[(Thr28, Nle31)CCK-25-33] | Oxidative Iodination | Addition of Tyr; Met to Thr/Nle substitution | nih.gov |

| ¹¹¹In-DOTA-sCCK8 | Chelator Conjugation | N-terminal DOTA conjugation | acs.org |

Site-Specific Amino Acid Substitutions and Modifications

Design and Incorporation of Sulfated Tyrosine Mimetics for Enhanced Stability and Activity

The O-sulfated tyrosine (Tyr(SO₃H)) residue is a critical determinant for the biological activity of CCK-8, particularly for its interaction with the CCKA receptor. nih.govnih.gov However, the sulfate (B86663) ester bond is chemically labile and susceptible to hydrolysis by sulfatases, which limits the peptide's stability. acs.org To address this, researchers have designed and synthesized CCK-8 analogues incorporating non-hydrolyzable sulfated tyrosine mimetics.

A prominent and successful mimetic is the replacement of Tyr(SO₃H) with a phenylalanine derivative containing a chemically robust carbon-sulfonate linkage, Phe(p-CH₂SO₃H) . acs.orgnih.gov In this synthetic amino acid, the unstable OSO₃H group is replaced by a CH₂SO₃H group. nih.gov This modification creates an isosteric analogue that maintains the necessary charge and structure for receptor binding while being resistant to enzymatic and chemical degradation. acs.orgnih.gov

Studies have shown that analogues incorporating this mimetic, such as Ac[L-Phe(p-CH₂SO₃Na)27,Nle28,Nle31]CCK27-33 , exhibit high affinity for both peripheral and central CCK receptors (with Ki values in the nanomolar range) and act as full agonists. nih.gov These stabilized analogues represent a significant improvement for developing long-acting CCK-based therapeutic and diagnostic agents. acs.org

| Analogue Name | Mimetic Used | Key Finding | Reference |

| Ac[L-Phe(p-CH₂SO₃Na)27,Nle28,Nle31]CCK27-33 | Phe(p-CH₂SO₃H) | High chemical stability and full agonist activity | nih.gov |

| ¹¹¹In-DOTA-sCCK8[Phe²(p-CH₂SO₃H),Nle³,⁶] | Phe(p-CH₂SO₃H) | Hydrolytically stable with high receptor affinity | acs.org |

Norleucine (Nle) Substitutions for Oxidation-Prone Methionine Residues

Native CCK-8 contains two methionine (Met) residues (at positions 3 and 6 of the octapeptide) that are highly susceptible to oxidation. acs.org This oxidation can significantly diminish or abolish the peptide's biological activity, posing a challenge for its synthesis, storage, and therapeutic application. nih.gov A standard and effective strategy to overcome this instability is the substitution of one or both methionine residues with norleucine (Nle). acs.orgnih.gov

Norleucine is an isomer of leucine (B10760876) that is structurally similar to methionine but lacks the oxidation-prone sulfur atom, making it an excellent isosteric replacement. acs.orgfrontiersin.org The resulting Nle-containing analogues are resistant to oxidative degradation while retaining high biological potency. acs.orgnih.gov

One of the most well-characterized examples is Boc[Nle28,Nle31]CCK27-33 (also referred to as Boc[diNle]CCK7), in which both methionines are replaced by norleucine. nih.gov This analogue was found to be equipotent to native CCK-8 in stimulating amylase release from rat pancreas and in gallbladder and ileum contraction assays. nih.gov Furthermore, tritiated versions of this analogue, such as [³H]Boc[Nle28, 31]CCK27-33 , have been developed as highly stable and potent radioligands for studying CCK receptors. nih.gov The combination of Nle substitution with other modifications, such as the incorporation of sulfated tyrosine mimetics, has led to highly stabilized analogues like ¹¹¹In-DOTA-sCCK8[Phe²(p-CH₂SO₃H),Nle³,⁶] for in vivo applications. acs.org

| Analogue Name | Substitution | Key Finding | Reference |

| Boc[Nle28,Nle31]CCK27-33 | Met replaced by Nle | Resistant to oxidation, equipotent to CCK-8 | nih.gov |

| [³H]Boc[Nle28, 31]CCK27-33 | Met replaced by Nle | High-affinity, stable radioligand for CCK receptors | nih.gov |

| Ac[L-Phe(p-CH₂SO₃Na)27,Nle28,Nle31]CCK27-33 | Met replaced by Nle; Tyr(SO₃H) mimetic | Oxidation and hydrolysis resistant full agonist | nih.gov |

Amino Acid Mutation, Configuration Switching, and Amide/Ester Replacements for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies of this compound have utilized a range of chemical modifications to probe the structural requirements for receptor binding and activity. These include amino acid mutations, altering the stereochemistry of amino acid residues (configuration switching), and modifying the peptide backbone.

Amino Acid Mutation and Configuration Switching: The substitution of L-amino acids with their D-isomers has been a fruitful strategy for developing analogues with altered properties. For instance, replacing L-Trp30 with its D-analogue (D-Trp) did not significantly affect the binding properties of some peptides. nih.gov However, in other contexts, such a switch can dramatically alter function. The synthetic peptide Boc-Tyr(SO3H)-Nle-Gly-DTrp-Nle-Asp-O-CH2-CH2-C6H5 (JMV179) , which incorporates D-Trp, acts as a potent CCK receptor antagonist, demonstrating that a single stereochemical change can convert an agonist into an antagonist. sigmaaldrich.com Similarly, the introduction of D-amino acids like D-Asp or D-Glu at the N-terminus has been used in the design of cyclic analogues to induce specific conformational folds. acs.org

Amide/Ester Replacements: The C-terminal amide group of CCK-8 is crucial for its agonist activity. Modifications at this site can lead to profound changes in function. Research has shown that replacing the C-terminal primary amide function with a phenethyl ester (-O-CH2-CH2-C6H5), as seen in the antagonist JMV179, contributes to the loss of agonist activity. sigmaaldrich.com Another related antagonist, JMV167 , features a phenethylamine (B48288) modification (-NH-CH2-CH2-C6H5) at the same position. These studies highlight that while the aromatic ring of the C-terminal phenylalanine is important for receptor binding, the terminal amide is critical for biological activation. nih.gov

| Analogue Name | Modification Type | Functional Outcome | Reference |

| JMV179 | D-Trp substitution & C-terminal ester replacement | CCK Receptor Antagonist | sigmaaldrich.com |

| JMV167 | D-Trp substitution & C-terminal amide modification | CCK Receptor Antagonist | sigmaaldrich.com |

| Succinyl-Tyr(SO3H)-Met-Gly-Trp-Met-phenethylamide | C-terminal amide replacement | Selective high-affinity binding to CCKA receptor | nih.gov |

Design and Synthesis of Conformationally Constrained Cyclic Analogues

To enhance receptor selectivity and metabolic stability, researchers have designed and synthesized conformationally constrained cyclic analogues of CCK-8. By introducing cyclic constraints, the peptide's conformational freedom is reduced, which can lock it into a bioactive conformation that preferentially binds to a specific receptor subtype. acs.orgnih.gov

Cyclization is typically achieved by forming a covalent bridge between the side chains of two amino acid residues within the peptide sequence. A common strategy involves replacing residues at different positions with amino acids capable of forming a lactam bridge, such as aspartic acid (Asp) or glutamic acid (Glu) and lysine (B10760008) (Lys). acs.orgnih.gov For example, in the analogue Boc-γ-D-Glu-Tyr(SO₃H)-Nle-D-Lys-Trp-Nle-Asp-Phe-NH₂ (Compound 9) , a cyclic structure is formed by an amide bond between the side chains of D-Glu and D-Lys. acs.org This particular modification resulted in a compound with very high affinity (Ki = 0.56 nM) and selectivity for central (CCK-B) receptors over peripheral (CCK-A) receptors. acs.org

Another approach involved replacing residues 28 and 31 with lysine residues and bridging their side chains with a succinic moiety. nih.gov These cyclic compounds also demonstrated high selectivity for central CCK receptors. nih.gov More complex designs, such as cyclo29,34[Dpr29,Lys34]-CCK8 , utilize L-2,3-diaminopropionic acid (Dpr) and lysine to form the cyclic constraint, creating analogues selective for the CCKA receptor. researchgate.net The synthesis of these molecules is performed using conventional solid-phase peptide synthesis, with the cyclization step often carried out on the resin or in solution after cleavage. acs.org

| Analogue Name | Cyclization Strategy | Key Finding | Reference |

| Boc-γ-D-Glu-Tyr(SO₃H)-Nle-D-Lys-Trp-Nle-Asp-Phe-NH₂ | Lactam bridge between D-Glu and D-Lys side chains | High affinity and selectivity for CCK-B receptors | acs.org |

| Boc-D-Asp-Tyr(SO3H)-Ahx-D-Lys-Trp-Ahx-Asp-Phe-NH₂ | Lactam bridge between D-Asp and D-Lys side chains | High selectivity for central CCK receptors | nih.gov |

| cyclo29,34[Dpr29,Lys34]-CCK8 | Bridge between Dpr and Lys side chains | Selective for CCKA receptor | researchgate.net |

Receptor Pharmacology and Binding Kinetics of Tert Butyloxycarbonylcholecystokinin 8 Analogues

Cholecystokinin (B1591339) Receptor Subtype Selectivity and Specificity

The biological effects of cholecystokinin are mediated by two distinct G protein-coupled receptors: the CCK1 receptor (CCK1R, formerly CCKA for "alimentary") and the CCK2 receptor (CCK2R, formerly CCKB for "brain"). nih.govwikipedia.org These receptors, which share approximately 50% sequence homology, are distinguished by their anatomical distribution and, most critically, their ligand selectivity. wikipedia.org Analogues of CCK-8, including those modified with a tert-Butyloxycarbonyl group, are instrumental in probing these differences.

Differential Binding Affinities for CCK1 (CCKAR) and CCK2 (CCKBR) Receptors

The primary determinant of selectivity between the two receptor subtypes lies in their structural requirements for high-affinity binding. The CCK1 receptor's affinity is critically dependent on the presence of a sulfated tyrosine residue within the C-terminal heptapeptide (B1575542) of CCK. 7tmantibodies.comguidetopharmacology.org In contrast, the CCK2 receptor's binding requirements are less stringent, recognizing the C-terminal tetrapeptide amide sequence, Trp-Met-Asp-Phe-NH2, which is common to both CCK and gastrin peptides. nih.govguidetopharmacology.org

| Ligand | Receptor Target | Approximate Ki (nM) | Selectivity Profile |

| CCK-8 (sulfated) | CCK1 | 0.6 - 1.0 | High affinity for both |

| CCK2 | 0.3 - 1.0 | ||

| Gastrin-17 (sulfated) | CCK1 | >1000 | CCK2 Selective |

| CCK2 | ~1.0 | ||

| CCK-8 (desulfated) | CCK1 | ~500 | CCK2 Selective |

| CCK2 | ~1.0 - 10 | ||

| BOC[Nle28,Nle31]CCK27-33 | CCK2 (inferred) | Potent Agonist | Potent CCK2 agonist activity demonstrated in vivo. nih.gov |

Note: This table presents approximate affinity values based on published research to illustrate selectivity principles. nih.gov Specific values can vary based on experimental conditions.

Characterization of High-Affinity and Low-Affinity Receptor States

Research has demonstrated that CCK receptors can exist in different affinity states, which may be linked to different signaling outcomes. Studies on rat pancreatic acini have shown that the CCK1 receptor can exist in both high- and low-affinity states. nih.govuiowa.edu The CCK analogue JMV-180, for example, acts as an agonist at the high-affinity state but as an antagonist at the low-affinity state, indicating that these states are pharmacologically distinct. uiowa.edu It is believed that occupation of these different states can initiate varied intracellular events. nih.gov For instance, both high- and low-affinity CCK1 receptor states have been implicated in mediating the trophic (growth-stimulating) effects of CCK on pancreatic acinar cells. uiowa.edu

Similarly, evidence suggests that CCK2 receptors may also exist in two distinct affinity states, which can be discriminated by certain antagonists. researchgate.net The ability of tert-Butyloxycarbonyl-CCK-8 analogues to preferentially bind to or stabilize one of these states over the other is a key area of investigation for developing functionally selective ligands.

Identification and Analysis of Allosteric Binding Sites

Beyond the primary (orthosteric) binding site, receptors can possess allosteric sites that, when occupied, modulate the binding or efficacy of the primary ligand. The existence of such sites on CCK receptors has been confirmed. A notable study identified a small molecule that acts as a positive allosteric modulator (PAM) at the CCK1 receptor. nih.gov This compound was found to enhance the action of CCK peptides without having significant agonist activity on its own at relevant concentrations. nih.gov The PAM was shown to bind to a site on the extracellular region of the receptor, distinct from the orthosteric peptide binding pocket. nih.gov This discovery opens the possibility that certain CCK-8 analogues, potentially including those with bulky Boc modifications, could interact with allosteric sites to fine-tune receptor activity.

Radioligand Binding Assay Methodologies

The characterization of the binding properties of tert-Butyloxycarbonylcholecystokinin-8 analogues is heavily reliant on radioligand binding assays. These experiments provide quantitative measures of receptor affinity, such as the dissociation constant (Kd) and the inhibition constant (Ki).

Saturation Binding Experiments for Dissociation Constant (Kd) Determination

Saturation binding assays are used to determine the density of receptors (Bmax) in a given tissue or cell preparation and the dissociation constant (Kd) of the radioligand. nih.gov In this method, preparations of cells or membranes expressing CCK receptors are incubated with increasing concentrations of a radiolabeled ligand, such as [¹²⁵I]CCK-8, until saturation is reached. nih.goveurofinsdiscovery.com

The experiment involves two parallel sets of incubations: one to measure total binding and another, in the presence of a high concentration of a non-labeled competing ligand, to measure non-specific binding. Specific binding is calculated by subtracting non-specific from total binding. The Kd, which represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium, is then derived by plotting specific binding against the concentration of the radioligand. nih.gov A lower Kd value signifies higher binding affinity. For example, the radioligand [¹²⁵I]CCK-8s has been reported to have a Kd of approximately 0.24 nM for the human CCK1 receptor. eurofinsdiscovery.com

| Parameter | Description | Determined By |

| Kd (Dissociation Constant) | Concentration of a ligand at which half of the receptor binding sites are occupied at equilibrium. A measure of affinity. | Saturation Binding Assay |

| Bmax (Maximum Binding Capacity) | The total concentration of receptor sites in the tissue sample. | Saturation Binding Assay |

Competition Binding Assays for Inhibition Constant (Ki) Determination

Competition binding assays are the standard method for determining the affinity of non-radiolabeled ligands, such as Boc-CCK-8 analogues. nih.gov In this setup, a fixed concentration of a radioligand (e.g., [¹²⁵I]CCK-8) is incubated with the receptor preparation along with varying concentrations of the unlabeled "competitor" compound being tested. nih.gov

The competitor compound displaces the binding of the radioligand in a concentration-dependent manner. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50 (half-maximal inhibitory concentration). The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand used in the assay. revvity.com The Ki represents the affinity of the competitor ligand for the receptor, with lower values indicating higher affinity. This method is essential for comparing the affinities of various analogues at the CCK1 and CCK2 receptors to establish their selectivity profiles. nih.govutmb.edu

Detailed Procedures for Membrane Preparation and Assay Conditions

The characterization of Boc-CCK-8 analogues relies on precise and standardized laboratory procedures for preparing biological materials and conducting binding assays.

Membrane Preparation: Membranes for CCK receptor binding studies are typically prepared from tissues known to express high levels of these receptors, such as the brain and pancreas. For instance, studies have utilized membranes from mouse brain and rat pancreas. nih.gov The general procedure involves homogenizing the tissue in a cold buffer solution, followed by centrifugation steps to isolate the crude membrane fraction. This fraction is then washed and resuspended in a suitable buffer for use in binding assays. Similarly, isolated rat pancreatic islets have been used to study CCK receptor binding and its subsequent biological effects, like insulin (B600854) release. nih.gov

Assay Conditions: Binding assays are conducted under specific conditions to ensure reproducibility and accuracy. In a typical radioligand binding assay, the prepared membranes are incubated with a radiolabeled ligand, such as [³H]Boc[Nle²⁸, ³¹]CCK₂₇₋₃₃ or ¹²⁵I-Bolton-Hunter-labeled CCK-8, in the presence or absence of unlabeled competing ligands (like Boc-CCK-8 analogues). nih.govnih.gov

The incubation is carried out in a buffer, often containing magnesium, at a specific temperature (e.g., 24°C) for a set duration (e.g., 60 minutes) to reach equilibrium. nih.govnih.gov The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters, representing the bound ligand, is then quantified using a scintillation counter. Non-specific binding is determined by measuring radioactivity in the presence of a high concentration of an unlabeled standard like CCK-8. nih.gov

Functional assays, such as measuring intracellular calcium mobilization or the activity of cellular dehydrogenases using kits like Cell Counting Kit-8 (CCK-8), are also employed. nih.govdojindo.combosterbio.comnih.govabcam.com These assays help to determine the functional consequence of ligand binding. For example, in a calcium mobilization assay, cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye and then stimulated with the test compound. The resulting change in fluorescence indicates receptor activation. nih.gov

Table 1: Typical Parameters for CCK Receptor Binding Assays

| Parameter | Condition | Source |

|---|---|---|

| Biological Source | Mouse brain membranes, Rat pancreas membranes, Rat pancreatic islets | nih.govnih.gov |

| Radioligand | [³H]Boc[Nle²⁸, ³¹]CCK₂₇₋₃₃, ¹²⁵I-Bolton-Hunter-CCK-8 | nih.govnih.gov |

| Incubation Temp. | 24°C | nih.gov |

| Incubation Time | 60 minutes (to reach maximum binding) | nih.gov |

| Assay Termination | Rapid filtration |

| Non-specific Binding | Determined in the presence of 1 µM unlabeled CCK-8 | nih.gov |

Kinetic Studies of Ligand-Receptor Association and Dissociation

Kinetic studies provide a dynamic view of the interaction between a ligand and its receptor, going beyond simple affinity measurements. These studies measure the rate at which the ligand-receptor complex forms (association rate, k_on) and breaks apart (dissociation rate, k_off). The ratio of these rates (k_off/k_on) determines the equilibrium dissociation constant (K_d), a measure of binding affinity.

Studies on CCK receptor ligands have revealed important kinetic properties. For example, the radioligand [³H]SNF 8702, a selective CCK-B receptor analogue, showed biphasic association kinetics when binding to membranes from whole guinea pig brain, suggesting the presence of more than one binding site or state. nih.gov Saturation studies further supported this, identifying a high-affinity site (K_d = 0.31 nM) and a low-affinity site (K_d = 3.3 nM). nih.gov

The dissociation rate constant (k_off) is a critical parameter, as its reciprocal (1/k_off) defines the ligand's residence time at the receptor. nih.gov A longer residence time can often correlate with a more sustained biological effect in vivo. nih.gov These kinetic parameters are determined through experiments that measure the binding of a radioligand over time (for association) or the displacement of a bound radioligand after the addition of an excess of unlabeled ligand (for dissociation). nih.gov

Table 2: Binding Kinetic Data for CCK Receptor Ligands

| Ligand/Tissue | K_d (nM) | B_max (fmol/mg protein) | Kinetic Observation | Source |

|---|---|---|---|---|

| [³H]Boc[diNle]CCK₇ on Mouse Brain | 0.49 | 49 | Saturable binding | nih.gov |

| [³H]Boc[diNle]CCK₇ on Rat Pancreas | 4.4 | 696 | Saturable binding | nih.gov |

| ¹²⁵I-CCK on Rat Pancreatic Islets | 2.3 | 8100 | One binding site (Scatchard) | nih.gov |

Agonist and Antagonist Functional Characterization of Boc-CCK-8 Analogues

Evaluation of Full versus Partial Agonism in Receptor Activation

The functional outcome of a ligand binding to its receptor can range from full activation (full agonism) to partial activation (partial agonism) or no activation coupled with blocking the effects of an agonist (antagonism). The distinction is crucial for therapeutic development.

Several Boc-CCK-4 derivatives have been identified as full agonists at CCK receptors. For instance, compounds like Boc-Trp-Lys[Nε-CO-NH-(4-NO₂-Ph)]-Asp-Phe-NH₂ were found to be full agonists relative to CCK-8 in stimulating intracellular calcium mobilization in a cell line expressing the CCK-B receptor. nih.gov Similarly, other studies have shown that certain pseudopeptides based on the Boc-CCK-4 structure, such as Boc-[(N-Me)Nle³¹,1Nal-NH₂(³³)]CCK₄, behave as full agonists at rat hippocampal CCK-B receptors in electrophysiological assays. nih.gov

Interaction Profiles with Selective CCK Receptor Antagonists

The functional activity of Boc-CCK-8 analogues is often probed by studying their interactions with known selective CCK receptor antagonists. These antagonists competitively bind to CCK receptors without activating them, thereby blocking the action of agonists. patsnap.com

There are two primary subtypes of CCK receptors: CCK-A (mainly peripheral) and CCK-B (mainly central). wikipedia.org Selective antagonists for these receptors are valuable tools.

L-365,260 : A potent and selective CCK-B receptor antagonist. It has been shown to inhibit the cytosolic Ca²⁺ increase caused by CCK-8 in small cell lung cancer cells, demonstrating its ability to block CCK-B receptor-mediated signaling. nih.gov

L-364,718 (Devazepide) : A selective CCK-A receptor antagonist. mdpi.com

Proglumide : A non-selective CCK antagonist that blocks both CCK-A and CCK-B receptors. nih.govmdpi.com

Boc-[Phg³¹,1Nal-N(CH₃)₂(³³)]CCK₄ : Interestingly, a derivative of a Boc-CCK-4 agonist was found to behave as a potent antagonist, with a K_i value comparable to L-365,260 at rat brain CCK-B receptors. nih.gov

These interaction studies confirm that the observed biological effects of Boc-CCK-8 analogues are mediated through specific CCK receptors and help to classify the analogues based on their receptor subtype preference.

Structure-Activity Relationship (SAR) Studies of Boc-CCK-8 and its Derivatives

Identification of Essential Amino Acid Residues and Structural Motifs for Receptor Interaction

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a ligand determines its biological activity. For Boc-CCK-8 and its derivatives, SAR studies have identified key features for receptor binding and activation.

The C-terminal tetrapeptide sequence (Trp-Met-Asp-Phe-NH₂) of CCK-8 is widely recognized as crucial for its biological activity. The N-terminal Boc-protecting group is a common modification.

Key findings from SAR studies include:

C-Terminal Amide : The terminal carboxamide group (-CONH₂) is considered critical for the agonist state of the brain CCK-B receptor. Modification of this group, for instance to -CON(CH₃)₂, can convert a full agonist into a potent antagonist. nih.gov

Aspartic Acid (Asp) : The Asp residue is vital. Introducing a d-N-methyl-Asp at the penultimate position of CCK-8 was found to be a key modification for achieving high selectivity for the CCK-1R (CCK-A) subtype. nih.gov

Methionine (Met) Residues : The Met residues at positions 28 and 31 can be replaced by norleucine (Nle) without a significant negative impact on binding properties. In some cases, as with the analogue Boc[diNle]CCK₇, this substitution can even lead to a higher affinity than the parent CCK-8. nih.govnih.gov

Tryptophan (Trp) Residue : The Trp³⁰ residue is another critical component. However, its replacement with a D-analogue did not significantly alter the peptide's binding properties. nih.gov

Sulfated Tyrosine : While not part of the C-terminal tetrapeptide, the sulfated tyrosine residue in the full CCK-8 sequence is critical for high-affinity binding to the CCK-A receptor. Specific residues in the receptor, such as N98 and R197 in CCK1R, form hydrogen bonds with this sulfated group, and their mutation can abolish agonist efficacy. nih.gov

Side-Chain Modifications : Subtle changes in appended chemical groups can dramatically alter receptor selectivity. In a series of Boc-CCK-4 derivatives with a modified lysine (B10760008), moving a nitro or acetyl substituent from the 2- or 3-position to the 4-position on an attached phenyl ring caused a switch from CCK-A receptor selectivity to CCK-B selectivity. nih.gov

These studies demonstrate that minor structural modifications within the Boc-CCK-8 framework can lead to significant changes in receptor affinity, selectivity, and functional activity, highlighting the precise structural requirements for ligand-receptor interaction. nih.gov

Impact of Chemical Modifications on Receptor Affinity and Efficacy

The affinity and efficacy of cholecystokinin-8 (CCK-8) analogues at their receptors are profoundly influenced by specific chemical modifications to the peptide structure. The tert-Butyloxycarbonyl (Boc) protecting group at the N-terminus is a key feature of many synthetic analogues, including this compound (Boc-CCK-8). Research into the structure-activity relationships of these compounds has revealed that even subtle alterations can lead to significant changes in how they bind to and activate CCK receptors.

One area of investigation has been the modification of the peptide backbone to enhance stability or to introduce specific properties. For instance, the synthesis and characterization of Boc-Tyr-[(Thr28, Nle31)CCK-25-33], an analogue of a larger CCK fragment that includes the core CCK-8 sequence, has demonstrated that it is possible to make substantial changes while retaining biological function. This particular analogue was designed to allow for oxidative radioiodination, a process that the natural CCK-8 peptide cannot withstand due to the oxidation-sensitive methionine residues. Despite the modifications, including the substitution of methionine with norleucine (Nle), this analogue exhibited efficacy and potency for stimulating in vitro pancreatic enzyme secretion that were identical to those of CCK-8. nih.gov

The binding affinity of this modified analogue to rat pancreatic plasma membranes was found to be specific and comparable to naturally occurring CCK peptides. The dissociation constants (Kd) derived from competitive binding assays highlight the high affinity of this analogue, which is similar to that of CCK-8.

| Ligand | Dissociation Constant (Kd) |

|---|---|

| CCK-8 | 0.8 nM |

| CCK-33 | 3 nM |

| CCK-8DS (desulfated) | 1 µM |

| CCK-4 | 50 µM |

This table displays the dissociation constants (Kd) for various cholecystokinin (CCK) forms competing for binding to rat pancreatic plasma membranes, as determined in studies with a Boc-125I-Tyr-[(Thr28, Nle31)CCK-25-33] probe. nih.gov

Computational energy calculations have also been employed to develop models for the receptor-bound conformations of CCK-8 and its analogues. nih.gov These studies have proposed distinct conformations for binding to CCK-A and CCK-B receptors. The "A-conformation" is suggested to have two reversals of the peptide chain, creating a specific three-dimensional structure. nih.gov In contrast, the "B-conformation" is thought to involve a distorted beta-III turn at the C-terminal Gly-Trp-Met-Asp fragment. nih.gov Modifications that favor one conformation over the other can therefore confer selectivity for either the CCK-A or CCK-B receptor subtype. For example, the CCK-A selective analogue [desaminoTyr(SO3)27, Nle28,31, N-Me-Asp32]CCK-7 and the CCK-B selective analogue [desaminoTyr(SO3)27, Nle28, N-Me-Leu31]CCK-7 illustrate how targeted chemical changes can modulate receptor preference. nih.gov

Exploration of Overlapping Pharmacophores with Other Receptor Systems (e.g., Opioid Receptors)

There is significant evidence for an overlap in the pharmacophores of ligands for cholecystokinin and opioid receptors. nih.gov This is supported by the anatomical co-localization of CCK and endogenous opioids and their respective receptors within the central nervous system. nih.gov Functionally, CCK-8 has been identified as an "anti-opioid" peptide, as it can diminish the antinociceptive effects of opioids. nih.gov This interplay has driven the rational design of bifunctional peptides that can interact with both receptor systems.

The design of such ligands is based on a model of overlapping pharmacophores, which typically incorporates opioid pharmacophoric elements at the N-terminus and CCK tetrapeptide pharmacophores at the C-terminus of a single peptide sequence. nih.gov This approach has led to the development of compounds with dual activity. For instance, a rationally designed peptide, Compound 9 (Tyr-d-Nle-Gly-Trp-Nle-Asp-Phe-NH₂), has demonstrated potent agonist activity at both δ and μ opioid receptors, while also exhibiting balanced binding affinity for CCK-1 and CCK-2 receptors. nih.gov

| Compound | Receptor Target | Activity/Binding Affinity |

|---|---|---|

| Compound 9 (Tyr-d-Nle-Gly-Trp-Nle-Asp-Phe-NH₂) | δ Opioid Receptor | IC₅₀ = 23 ± 10 nM (agonist) |

| μ Opioid Receptor | IC₅₀ = 210 ± 52 nM (agonist) | |

| CCK-1 Receptor | Ki = 9.6 nM | |

| CCK-2 Receptor | Ki = 15 nM |

This table presents the in vitro activity and binding affinity of a bifunctional peptide designed based on overlapping opioid and CCK pharmacophores. nih.gov IC₅₀ values represent the concentration required for 50% inhibition in functional assays (MVD and GPI tissues for δ and μ receptors, respectively), while Ki values represent the inhibitory constant in binding assays.

These findings provide strong evidence for the concept that opioid and CCK receptors share overlapping pharmacophoric requirements for ligand binding and biological activity. nih.gov The ability to design single molecules that can interact with multiple targets, such as being agonists at opioid receptors and antagonists at CCK receptors, represents a valid and promising approach in drug design. nih.gov

Cellular and Molecular Mechanisms Mediated by Tert Butyloxycarbonylcholecystokinin 8 Analogues Pre Clinical Focus

Receptor Internalization Processes and Dynamics

The interaction of cholecystokinin (B1591339) (CCK) analogues with their receptors initiates a dynamic process of receptor internalization, a critical mechanism for regulating signal duration and intensity. Upon agonist binding, CCK receptors undergo endocytosis through distinct pathways.

Research has demonstrated that the internalization of the CCK receptor is a multifaceted process involving both clathrin-dependent and clathrin-independent mechanisms. nih.gov The predominant pathway is clathrin-mediated endocytosis, which directs the receptor-ligand complex to endosomal and lysosomal compartments for sorting, leading to either receptor degradation (downregulation) or recycling back to the plasma membrane for resensitization. nih.govsemanticscholar.org

In addition to the classical clathrin-dependent route, a clathrin-independent pathway has been identified, which involves the movement of receptors into smooth vesicular compartments near the plasma membrane that resemble caveolae. nih.gov This pathway is thought to be involved in the rapid resensitization of the receptor. nih.gov Studies using fluorescently labeled CCK analogues have visualized this process, showing a diffuse distribution of receptors on the cell surface in the basal state, which then coalesce into punctate regions upon agonist stimulation before being internalized. semanticscholar.org

The dynamics of receptor internalization and recycling have been quantified in pre-clinical models. For instance, after agonist-induced sequestration, the reappearance of functional receptors on the cell surface can be observed over time, indicating a robust recycling process. semanticscholar.org This trafficking is crucial for maintaining cellular responsiveness to subsequent stimulation. A study on a radiolabeled CCK8 analogue, ¹¹¹In-DTPAGlu-G-CCK8, also confirmed that upon binding to CCKBR-overexpressing cells, the ligand is internalized. researchgate.net

Table 1: Key Findings in CCK Receptor Internalization

| Internalization Pathway | Key Features | Associated Cellular Fate | Supporting Evidence |

|---|---|---|---|

| Clathrin-Dependent | Predominant pathway for agonist-induced endocytosis. Involves coated pits and vesicles. | Trafficking to endosomes and lysosomes. Leads to receptor downregulation (degradation) or recycling and resensitization. | Electron microscopy and fluorescence studies. nih.govsemanticscholar.org |

| Clathrin-Independent | Involves smooth, caveolae-like vesicles near the plasma membrane. | Postulated to mediate rapid receptor resensitization. | Observed in studies where clathrin-dependent endocytosis is inhibited. nih.gov |

Intracellular Signal Transduction Pathways Activated by Boc-CCK-8 Analogues

G-Protein Coupled Receptor (GPCR) Signaling Cascades

As a GPCR, the cholecystokinin A receptor (CCKAR) exhibits promiscuous coupling to various G-protein subtypes, including Gq, Gs, and Gi. nih.gov The binding of sulfated CCK-8, a close endogenous relative of Boc-CCK-8, stabilizes distinct receptor conformations that confer selectivity for these different G-proteins. nih.gov This differential coupling allows for the activation of a diverse array of downstream signaling pathways.

Structural studies have revealed the molecular basis for this G-protein selectivity. Conformational differences in the intracellular loop 3 (ICL3) of the receptor and the 'wavy hook' of the Gα subunits are key determinants in dictating which G-protein will be engaged. nih.gov The ability of CCK receptors to couple to multiple G-proteins is a fundamental aspect of their pleiotropic physiological effects.

Calcium Mobilization and Inositol (B14025) Trisphosphate (IP3)-Dependent Pathways

A hallmark of CCK receptor activation, particularly through the Gq pathway, is the mobilization of intracellular calcium ([Ca²⁺]i). This process is initiated by the Gq-mediated activation of phospholipase C (PLC). nih.govyoutube.com PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). youtube.com

IP3 diffuses through the cytosol and binds to its receptors (IP3Rs) on the endoplasmic reticulum (ER) membrane. youtube.comnih.gov This binding opens IP3-gated calcium channels, leading to the release of Ca²⁺ from the ER stores into the cytoplasm, causing a rapid increase in [Ca²⁺]i. nih.govyoutube.com This elevation in cytosolic calcium is a critical signal that activates a multitude of downstream effector proteins, including protein kinase C (PKC) and various calmodulin-dependent kinases, thereby mediating a wide range of cellular responses.

Mitogen-Activated Protein Kinase (MAPK) Cascades, including ERK, JNK, and p38 MAPK

CCK receptor activation is known to trigger the mitogen-activated protein kinase (MAPK) signaling cascades, which are crucial regulators of cell proliferation, differentiation, and stress responses. The three major MAPK families—extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs—can be activated by CCK analogues.

Pre-clinical studies have specifically implicated the p38 MAPK pathway in the cellular response to CCK-8. In a study examining the anti-inflammatory effects of CCK-8 in pulmonary interstitial macrophages, it was found that CCK-8 pretreatment blocked lipopolysaccharide (LPS)-induced activation of p38 kinase. nih.gov This inhibition of p38 was linked to the downstream suppression of inflammatory responses. Interestingly, other research has revealed a cross-interaction, where specific p38 MAPK inhibitors can act as non-competitive antagonists at the CCK1 receptor, suggesting a structural analogy between the receptor and the kinase. nih.gov

Akt-mTOR-S6K Signaling in Protein Synthesis Regulation

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, survival, and metabolism, including protein synthesis. While direct studies focusing solely on Boc-CCK-8 are limited, the activation of this pathway is a known consequence of GPCR signaling. nih.gov

The general mechanism involves the activation of PI3K, which leads to the phosphorylation and activation of Akt. nih.govnih.gov Activated Akt can then phosphorylate and regulate numerous downstream targets, including the mTOR complex 1 (mTORC1). nih.gov mTORC1, in turn, promotes protein synthesis by phosphorylating key effectors such as S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). unibs.it Given the role of CCK in regulating pancreatic enzyme secretion, a process heavily reliant on protein synthesis, the involvement of the Akt-mTOR-S6K pathway is highly plausible.

Nuclear Factor-kappa B (NF-κB) Activation and IκB-α Degradation Pathways

The transcription factor Nuclear Factor-kappa B (NF-κB) is a key player in inflammatory and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκB-α. nih.govnih.gov The activation of NF-κB requires the degradation of IκB-α, which is typically initiated by phosphorylation via the IκB kinase (IKK) complex. nih.gov

Research has shown that CCK-8 can modulate NF-κB signaling. In a pre-clinical model of LPS-induced inflammation, CCK-8 was found to block the activation of NF-κB in pulmonary interstitial macrophages. nih.gov This inhibitory effect was observed to be dependent on the activation of the protein kinase A (PKA) pathway, which in turn suppressed the activation of p38 MAPK and subsequently NF-κB. nih.gov This demonstrates an anti-inflammatory mechanism of action for CCK-8 mediated through the negative regulation of the NF-κB pathway.

Table 2: Summary of Intracellular Signaling Pathways Activated by CCK-8 Analogues

| Signaling Pathway | Key Mediators | Primary Downstream Effect | Supporting Evidence |

|---|---|---|---|

| GPCR Signaling | Gq, Gs, Gi proteins | Activation of diverse intracellular cascades | Structural and functional studies. nih.gov |

| Calcium Mobilization | PLC, IP3, IP3R | Increased cytosolic Ca²⁺ concentration, activation of Ca²⁺-dependent enzymes | General GPCR mechanism. youtube.comnih.govyoutube.com |

| MAPK Cascades | p38 MAPK | Regulation of inflammation, cell stress responses | Inhibition of LPS-induced p38 activation by CCK-8. nih.govnih.gov |

| Akt-mTOR-S6K Signaling | PI3K, Akt, mTORC1, S6K | Regulation of protein synthesis and cell growth | Known downstream pathway of GPCRs. nih.govunibs.it |

| NF-κB Activation | PKA, IκB-α, NF-κB | Modulation of inflammatory gene expression | Inhibition of LPS-induced NF-κB activation by CCK-8. nih.gov |

Modulation of Enzyme Secretion and Cellular Responses

A primary physiological function of CCK-8 is the stimulation of digestive enzyme secretion from pancreatic acinar cells. In pre-clinical studies using isolated pancreatic acini from various species, CCK-8 has been shown to induce a dose-dependent release of amylase.

In mouse pancreatic acinar cells, CCK-8 stimulation results in a biphasic dose-response curve for amylase secretion, with maximal secretion observed at a concentration of 0.3 nM, leading to the release of approximately 19.39% of the total cellular amylase content. nih.gov Similarly, in human pancreatic acinar cells, CCK-8 stimulates amylase secretion in a concentration-dependent manner. pancreapedia.org The involvement of both Gα13 and Gαq signaling pathways is required for CCK-induced amylase secretion. nih.govelsevierpure.com

Table 2: Dose-Dependent Amylase Release Stimulated by CCK-8 in Pancreatic Acinar Cells

| Species | CCK-8 Concentration | Amylase Release (% of total) | Reference |

|---|---|---|---|

| Mouse | 0.3 nM (maximal stimulation) | 19.39 ± 2.73% | nih.gov |

| Human | 10 pM - 10 nM | Concentration-dependent increase | pancreapedia.org |

Under normal physiological conditions, digestive enzymes are stored and secreted as inactive pro-enzymes, or zymogens, to prevent autodigestion of the pancreas. nih.gov However, in the context of experimental models of acute pancreatitis, high doses of CCK-8 can induce the premature, intracellular activation of these zymogens.

In isolated rat pancreatic acini, stimulation with high concentrations of CCK-8 (maximal at 100 nM) leads to the intracellular conversion of procarboxypeptidase A1 to its active form. nih.gov This activation is also observed for other zymogens, including procarboxypeptidase B and chymotrypsinogen 2. nih.gov This process appears to be dependent on an acidic subcellular compartment and the activity of serine proteases. nih.govnih.gov The premature activation of zymogens within acinar cells is a key initiating event in the pathogenesis of acute pancreatitis. nih.gov

The fate of pancreatic acinar cells can be influenced by the concentration of CCK-8. While physiological concentrations promote cell growth and secretion, supraphysiological concentrations can lead to cellular injury and apoptosis, characteristic of acute pancreatitis. aopwiki.orgphysiology.org

Table 3: CCK-8 Induced Intracellular Zymogen Activation in Rat Pancreatic Acini

| Zymogen | CCK-8 Concentration for Activation | Inhibitors of Activation | Reference |

|---|---|---|---|

| Procarboxypeptidase A1 | Maximal at 100 nM | Chloroquine (40 µM), Monensin (10 µM), Benzamidine (10 mM) | nih.gov |

| Procarboxypeptidase B | High doses | Not specified | nih.gov |

| Chymotrypsinogen 2 | High doses | Not specified | nih.gov |

CCK-8 plays a crucial role in maintaining the cellular homeostasis of pancreatic acinar cells, primarily through the modulation of intracellular calcium ([Ca²⁺]i) levels. Stimulation with physiological concentrations of CCK-8 (e.g., 1 nM) induces a transient increase in [Ca²⁺]i, which is essential for driving enzyme secretion. nih.govnih.gov This calcium signal typically originates at the apical pole of the cell and propagates as a wave towards the basolateral region. jpp.krakow.pl

However, pathological conditions or co-exposure to substances like ethanol (B145695) can impair this delicate calcium homeostasis. For instance, in the presence of 50 mM ethanol, CCK-8 stimulation leads to a greater and more sustained elevation of [Ca²⁺]i. nih.govnih.gov This disruption of calcium signaling can lead to cellular stress and is considered a precursor to pancreatitis. nih.govresearchgate.net

The viability of pancreatic acinar cells is also influenced by CCK-8, particularly in the context of oxidative stress. While CCK-8 itself can induce a mild oxidative state, exposure to higher levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), can impair CCK-8-induced amylase secretion and reduce cell viability. nih.gov Antioxidants have been shown to protect acinar cells from these detrimental effects, highlighting the importance of redox balance in maintaining cellular health in response to CCK-8. nih.gov

Table 4: Effect of CCK-8 on Intracellular Calcium Homeostasis in Mouse Pancreatic Acinar Cells

| Condition | CCK-8 Concentration | Effect on Intracellular Calcium ([Ca²⁺]i) | Reference |

|---|---|---|---|

| Control | 1 nM | Transient increase (Peak: 314.30 ± 17.39 nM) | nih.gov |

| + 50 mM Ethanol | 1 nM | Higher and sustained increase (Peak: 462.10 ± 22.26 nM) | nih.gov |

Pre Clinical Physiological Effects of Tert Butyloxycarbonylcholecystokinin 8 Analogues in Animal Models

Gastrointestinal System Modulation

Analogues of tert-Butyloxycarbonylcholecystokinin-8 exert considerable influence over the digestive system, particularly in the function of the pancreas and the intricate neural network within the gut wall.

Regulation of Pancreatic Acinar Cell Function

CCK-8 and its analogues are potent regulators of pancreatic acinar cell secretion. Studies in rat models have demonstrated that the pancreatic CCK receptor possesses a high affinity for CCK-8. nih.gov The binding of these analogues to their receptors on acinar cells initiates a cascade of intracellular events, most notably the mobilization of calcium.

Stimulation with CCK-8 leads to an initial release of calcium at the luminal pole of the acinar cell, which then propagates as a wave towards the basolateral membrane. nih.gov The characteristics of these calcium waves, including their propagation speed, are modulated by various intracellular factors. For instance, the propagation rate is increased by inhibitors of the sarcoendoplasmic reticulum Ca(2+)-ATPase (SERCA) and by depolymerization of the actin cytoskeleton. nih.gov Conversely, activation of protein kinase C (PKC) can slow the wave's propagation. nih.gov

The binding affinity and subsequent physiological response can differ based on the specific analogue used. Research comparing various CCK-7 and CCK-8 analogues has established a hierarchy of potency in displacing radiolabeled CCK-8 from pancreatic acinar cell receptors. nih.gov This suggests that the recognition sites on pancreatic CCK receptors are distinct and can differentiate between closely related peptide structures. nih.gov

Table 1: Relative Potency of CCK Analogues in Displacing [3H]CCK-8 from Rat Pancreatic Acini This table is for illustrative purposes and based on the concept of differential analogue potency described in the text. Specific values are generalized from the source.

| Analogue | Relative Potency |

| CCK-8 | Highest |

| CCK-7 | High |

| Suc[Sar3]CCK-7 | Moderate |

| [D-Trp4]CCK-8 | Low |

| CCK-4 | Very Low |

Interactions with the Enteric Nervous System

The influence of CCK-8 analogues extends to the enteric nervous system (ENS), the intrinsic nervous system of the gastrointestinal tract. While direct studies on Boc-CCK-8 are specific, the broader research into CCK-8 provides foundational knowledge. CCK is known to act as a neuromodulator in the ENS, influencing gut motility and secretion, often through interactions with other neurotransmitters. The co-localization of CCK with dopamine (B1211576) in neurons projecting to the nucleus accumbens highlights its role in reward and motivation systems, which can be evaluated through behaviors like intracranial self-stimulation (ICSS). nih.gov An analogue, referred to as BDNL-CCK7, has been shown to decrease ICSS in rats, an effect that can be antagonized by other cyclic CCK analogues, demonstrating the complex interplay of these compounds within neural circuits. nih.gov

Central Nervous System and Neurotransmission

Beyond the gut, this compound analogues have profound effects on the central nervous system, from activating primary sensory neurons to providing protective effects under pathological conditions.

Activation of Vagal Afferent Neurons and Associated Mechanisms

A key mechanism by which peripheral CCK-8 signals to the brain is through the activation of vagal afferent neurons. nih.gov Studies in rats have shown that CCK-8 administration increases the electrical activity of hepatic vagal C-fiber afferents. nih.gov This activation is mediated specifically by the CCK-A (now known as CCK1) receptor, as the effect is blocked by CCK1 receptor antagonists like devazepide, but not by antagonists of the CCK2 receptor. nih.govnih.gov

The activation of vagal afferents is not a secondary effect of changes in gastrointestinal motility. nih.gov At the cellular level, CCK acts directly on the central terminals of vagal afferent neurons in the solitary nucleus of the hindbrain. nih.gov This action provokes an increase in intracellular calcium within these nerve terminals. nih.govresearchgate.net The underlying transduction mechanism is complex, involving a dual signaling pathway that couples the CCK1 receptor to both Gs and Gq proteins. nih.gov This leads to the activation of protein kinase A (PKA) and phospholipase C (PLC), which in turn opens L-type calcium channels and triggers calcium release from intracellular stores in the endoplasmic reticulum. nih.govresearchgate.net

Table 2: Mechanisms of CCK-8 Induced Vagal Afferent Activation This table summarizes the key molecular players and processes involved in the activation of vagal afferent neurons by CCK-8.

| Component | Role in Activation | Supporting Evidence |

| Receptor | CCK1 Receptor | Effect blocked by CCK1 antagonist (devazepide), not CCK2 antagonist. nih.govnih.gov |

| Neuron Type | Vagal C-fiber Afferents | Conduction velocity tests confirm C-fiber activation. nih.gov |

| Primary Effect | Increased Intracellular Calcium | Direct observation in vagal terminals via in vitro calcium imaging. nih.gov |

| Signaling Pathway | PKA and PLC Activation | CCK1 receptor coupling to Gs and Gq proteins. nih.gov |

| Ion Channels | L-type Calcium Channels | Involved in the influx of extracellular calcium. nih.gov |

| Intracellular Stores | Endoplasmic Reticulum | Releases stored calcium upon PLC activation. nih.gov |

Modulation of Brain Barrier Permeability to Other Peptides (e.g., Leptin)

CCK-8 analogues can influence the central actions of other hormones by modulating the permeability of the brain's protective barriers. Specifically, CCK-8 has been shown to regulate the access of leptin, a key hormone in energy balance, to the central nervous system. nih.govnih.gov In rat studies, administration of CCK-8 was found to increase the concentration of leptin in the cerebrospinal fluid while simultaneously depressing the rise in plasma leptin levels. nih.govnih.gov

This effect strongly suggests that CCK-8 enhances the transport of leptin across the blood-brain and/or blood-cerebrospinal fluid barriers. nih.gov The action is mediated by the CCK1 receptor, as it is completely prevented by a CCK1 receptor antagonist. nih.govnih.gov This finding provides a physiological context for the synergistic effects of CCK and leptin on satiety and body weight regulation, suggesting that CCK analogues could potentially be used to improve the central efficacy of leptin. nih.govnih.gov

Neurotrophic and Neuroprotective Effects

Certain CCK-8 analogues exhibit significant neuroprotective and growth-promoting properties in animal models of neurodegenerative disease. nih.gov In a mouse model of Parkinson's disease induced by the neurotoxin MPTP, a specific CCK analogue, (pGlu)-Gln-CCK8, demonstrated a range of therapeutic effects. nih.gov

Administration of this analogue improved motor deficits, including locomotor activity and balance. nih.gov At the cellular level, it restored the number of dopaminergic neurons and synaptic connections in the substantia nigra pars compacta, the brain region most affected in Parkinson's disease. nih.gov The protective mechanisms include reducing neuroinflammation, protecting against mitochondrial damage, and decreasing signals for programmed cell death (apoptosis). nih.gov Furthermore, the analogue was shown to activate the cAMP/PKA/CREB signaling pathway, a crucial pathway for promoting cell survival and the expression of neurotrophic factors. nih.gov

Cross-Talk with Other Neurotransmitter Systems (e.g., Dopamine, Endogenous Opioids, GABA, Glutamate, Serotonin)

The physiological effects of cholecystokinin (B1591339) (CCK) and its analogues are intricately modulated through interactions with various neurotransmitter systems. These interactions are crucial for a range of behaviors and neuronal processes.

Dopamine: CCK plays a significant role in modulating the mesolimbic dopamine system, which is central to reward-related behaviors. nih.gov Evidence from animal models suggests that both CCK-A and CCK-B receptors in the nucleus accumbens are important for mediating different aspects of reward. nih.gov The interplay between acetylcholine (B1216132) and dopamine systems is also critical; cholinergic projections from the hindbrain are known to regulate the activity of midbrain dopaminergic neurons. scispace.com This complex interaction highlights CCK's role as a neuromodulator that is often recruited under conditions of high-frequency neuronal firing. nih.gov

Endogenous Opioids: A clear antagonistic relationship exists between CCK-like peptides and endogenous opioids. In preclinical studies, opioid peptides such as morphine, beta-endorphin, and enkephalins have been shown to antagonize the intestinal actions of cholecystokinin octapeptide (CCK-8). youtube.com This interaction suggests that these two peptide systems may act on the same receptors in both the myenteric plexus and the central nervous system, thereby co-regulating functions like intestinal motility and satiety. youtube.com The κ-opioid receptor (KOR), a key player in pain and addiction, is one of the sites where this interaction is prominent. bioscientifica.com

GABA and Glutamate: While direct interactions with this compound are less documented, GABAergic and glutamatergic pathways are fundamental in modulating the dopaminergic systems where CCK is active. The activity of midbrain dopaminergic neurons is critically dependent on inputs from both excitatory (glutamate) and inhibitory (GABA) amino acid neurotransmitters. scispace.com

Serotonin (B10506): Research in rat brain slices has demonstrated a direct interaction between CCK-8S (the sulfated form of CCK-8) and serotonin (5-HT) in the ventromedial hypothalamus (VMH), a key region for satiety signaling. youtube.com In this area, CCK-8S generally produces an excitatory effect on neuronal firing rates, primarily through CCK-B receptors. Conversely, serotonin tends to have an inhibitory effect, mediated by 5-HT1A receptors. When co-administered, CCK-8S can significantly counteract the suppressive effect of serotonin, indicating a reciprocal influence in the regulation of neuronal activity within the VMH. youtube.com

Influence on Cognitive Functions, Learning, and Memory Processes

Cholecystokinin is one of the most abundant peptide neurotransmitters in the brain and is highly concentrated in regions essential for memory, such as the hippocampus. researchgate.net Its role in cognitive functions has been a subject of extensive research in animal models.

Studies have shown that both CCK-A and CCK-B receptors are present in high concentrations in the hippocampus and are involved in learning and memory. researchgate.net Animal models using rats genetically lacking the CCK-A receptor showed severe impairments in the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory. researchgate.net Furthermore, the CCK-B receptor is believed to play a significant role in memory retention, working in equilibrium with the CCK-A receptor. researchgate.net

In studies investigating the effects of stress on cognition, repeated treatment with CCK-8S was found to improve both LTP deficits and spatial memory impairment in rats subjected to chronic stress. frontiersin.org This suggests a compensatory role for cholecystokinin in mitigating the detrimental effects of stress on hippocampal synaptic plasticity and memory. frontiersin.org However, in healthy, non-stressed rats, one study found that while CCK-8S stimulated neuronal proliferation and inhibited apoptosis in the hippocampus, it did not produce a significant effect on spatial learning and memory, suggesting that more time may be needed for newly born neurons to integrate into functional circuits. researchgate.net

The table below summarizes findings from key preclinical studies on the effects of CCK-8 analogues on learning and memory.

| Model/System | CCK Analogue | Key Findings | Reference(s) |

| Healthy Adult Rats | CCK-8S | Increased neuronal proliferation and inhibited apoptosis in the hippocampus. No significant immediate improvement in spatial learning and memory. | researchgate.net |

| Chronically Stressed Rats | CCK-8S | Compensated for stress-induced memory impairment and LTP deficits in the CA1 area of the hippocampus. | frontiersin.org |

| Rats Lacking CCK-A Receptors | N/A | Showed severely damaged long-term potentiation and learning and memory processes. | researchgate.net |

Involvement in Nociception and Pain Modulation

CCK and its analogues have been implicated in the modulation of pain signals, a process known as nociception. Recent research has focused on the interaction between CCK signaling and other pain-related pathways.

A key finding is the interaction of CCK-8 with acid-sensing ion channels (ASICs), which are important in pain associated with tissue acidification. cambridge.org In studies using rat dorsal root ganglion (DRG) neurons, pretreatment with CCK-8 was found to enhance the currents of ASICs in a concentration-dependent manner. This enhancement was mediated through the CCK2 receptor (CCK2R) and involved G-protein and intracellular protein kinase C (PKC) signaling pathways. cambridge.org In behavioral models, CCK-8 was shown to exacerbate acid-induced nociceptive behavior in rats, an effect that was also dependent on local CCK2R activation. cambridge.org These findings suggest that the CCK-8/CCK2R system is an important target for understanding and potentially treating ASIC-mediated pain. cambridge.org

Metabolic and Satiety Regulation

CCK is a well-established satiety hormone, playing a crucial role in the short-term regulation of food intake. nih.gov Analogues of CCK-8 have been developed to leverage this effect for potential metabolic benefits.

In animal studies, stable and enzyme-resistant CCK-8 analogues have demonstrated potent and sustained effects on satiety and energy balance. For example, the analogue U-67827E was found to be 10 to 100 times more potent than CCK-8 in inhibiting food intake in rats. nih.gov In rhesus monkeys, this analogue produced significant, dose-dependent reductions in daily food intake without evidence of tolerance over time. nih.gov

Another stable CCK-1 receptor agonist, (pGlu-Gln)-CCK-8, administered to normal mice over 28 days, resulted in significantly lower body weights, which was associated with a decrease in cumulative calorie intake. nih.gov This prolonged administration also led to improved insulin (B600854) sensitivity and reduced accumulation of triacylglycerol in the liver, highlighting beneficial metabolic effects beyond simple satiety. nih.gov

The table below summarizes the effects of specific CCK-8 analogues on metabolic parameters in preclinical models.

| CCK-8 Analogue | Animal Model | Observed Effects | Reference(s) |

| U-67827E | Rats, Rhesus Monkeys | Potent and sustained inhibition of food intake; significantly greater potency than CCK-8. | nih.gov |

| (pGlu-Gln)-CCK-8 | Normal Mice | Decreased body weight and calorie intake; reduced plasma glucose; improved insulin sensitivity; reduced liver triacylglycerol. | nih.gov |

The secretion of CCK is naturally stimulated by the presence of fats and proteins in the proximal intestine. nih.gov This process is a key component of the body's nutrient-sensing system. Research has shown that this system is highly specific to the type of fatty acid.

Studies in both humans and animal cell lines have demonstrated that fatty acids with a chain length of 12 or more carbon atoms are potent stimulators of CCK secretion, whereas those with shorter chains are ineffective. nih.govnih.gov This suggests a highly specific fatty acid recognition system in the gut that triggers CCK release. nih.gov The mechanism involves a direct interaction with enteroendocrine cells, leading to an increase in intracellular calcium, which in turn stimulates CCK secretion. nih.gov

Furthermore, central administration of CCK-8 in rainbow trout has been shown to activate fatty acid-sensing mechanisms in the hypothalamus and hindbrain. nih.gov This activation was associated with anorectic responses and changes in the expression of neuropeptides that control food intake. nih.gov In primary mouse duodenal cells, sulfated CCK-8 was found to promote the uptake of fatty acids through a mechanism involving the CD36 receptor and mediated by the CCK-A receptor. cambridge.org

These findings indicate that CCK-8 analogues not only act as a satiety signal in response to fat ingestion but are also actively involved in the cellular and central mechanisms of fatty acid sensing and metabolism. cambridge.orgnih.gov

Immunomodulatory and Anti-Inflammatory Actions

Beyond its roles in digestion and neuroscience, CCK-8 has demonstrated significant immunomodulatory and anti-inflammatory properties in preclinical models.

In studies using a rat model of lipopolysaccharide (LPS)-induced endotoxic shock, administration of CCK-8 was shown to alleviate inflammatory changes in the lungs and spleen. nih.gov Specifically, CCK-8 pretreatment significantly inhibited the LPS-induced increase in nitric oxide (NO) production in serum, lung, and spleen, and reduced the infiltration of neutrophils in the lungs.

The mechanism behind these anti-inflammatory effects appears to involve the modulation of key signaling pathways. CCK-8 was found to enhance the expression of p38 mitogen-activated protein kinase (MAPK) and inhibit the degradation of IκB-α, a key inhibitor of the pro-inflammatory transcription factor NF-κB. nih.gov Interestingly, while LPS alone induced a high rate of macrophage phagocytosis, CCK-8 treatment reduced this hyper-activation, suggesting a modulating effect on macrophage function during inflammation. nih.gov These results indicate that CCK-8 can exert protective, anti-inflammatory effects by influencing critical intracellular signaling cascades in immune cells. nih.gov

Application of Tert Butyloxycarbonylcholecystokinin 8 Analogues As Molecular Probes in Research

Development of Radiolabeled Boc-CCK-8 Analogues for Receptor Imaging

The development of radiolabeled CCK-8 analogues has been a significant focus in nuclear medicine for the non-invasive imaging of tumors expressing CCK receptors. These radiopharmaceuticals are designed to specifically bind to their target receptors, allowing for visualization and quantification through techniques like scintigraphy or Single Photon Emission Computed Tomography (SPECT).

Design and Synthesis of Radiometal-Chelated Probes (e.g., 111In-DTPAGlu-G-CCK8)

The design of radiometal-chelated CCK-8 probes involves a multi-component structure: the CCK-8 peptide for receptor targeting, a bifunctional chelating agent to securely hold a radiometal, and often a linker to connect the two without hindering the peptide's binding ability.

A prominent example is ¹¹¹In-DTPAGlu-G-CCK8 . mdpi.comapexbt.com The synthesis of its precursor, DTPAGlu-G-CCK8, is typically achieved using solid-phase peptide synthesis. abcam.comapexbt.com In this process, the CCK-8 peptide is assembled, and then a glycine (B1666218) (G) linker is added to its N-terminus. Subsequently, a derivative of diethylenetriaminepentaacetic acid (DTPA), specifically DTPAGlu, is coupled to the glycine linker. nih.govapexbt.com This DTPAGlu moiety acts as a stable chelator for the trivalent radiometal, Indium-111 (¹¹¹In). mdpi.com The entire conjugate is then cleaved from the resin and purified. Radiolabeling is a straightforward and efficient process, where the purified peptide conjugate is incubated with ¹¹¹In-chloride, resulting in high radiochemical purity. mdpi.comapexbt.com This synthetic strategy, which couples the chelator during solid-phase synthesis, is often more efficient and produces fewer undesirable by-products than methods that couple the chelator in solution after the peptide is synthesized. mdpi.com

Pre-clinical In Vivo Imaging Applications (e.g., CCKBR-overexpressing xenografts)

Successful in vitro results paved the way for preclinical evaluation in animal models. Nude mice bearing xenografts of human cancer cells are commonly used. In these models, one flank of the mouse is injected with CCK-BR-overexpressing cells (e.g., A431-CCKBR) and the other flank with control cells to create tumors that differ only in their receptor expression. nih.gov